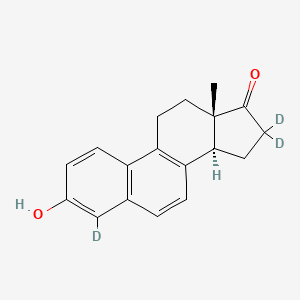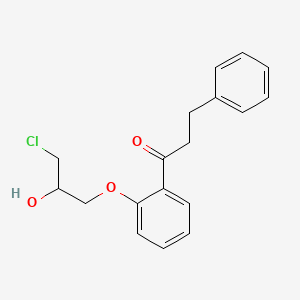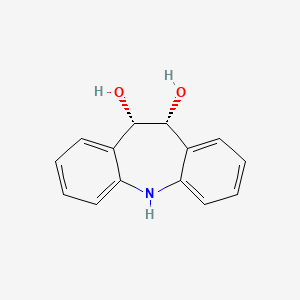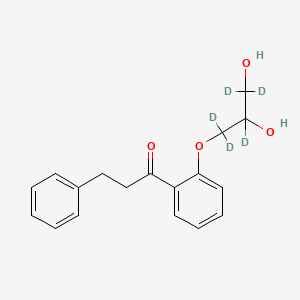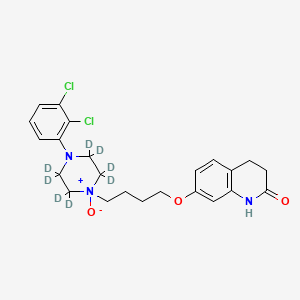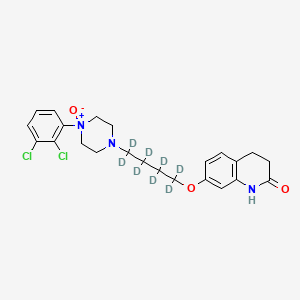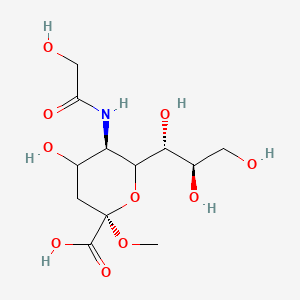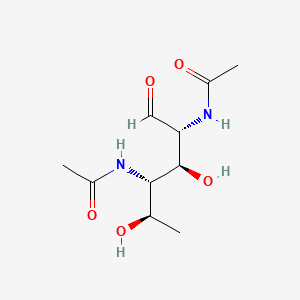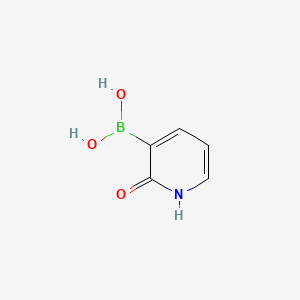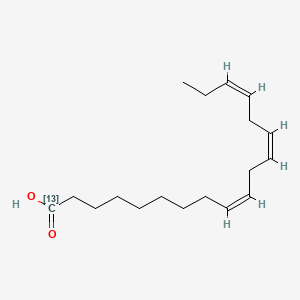
Linolenic-1-13C Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linolenic-1-13C Acid is a labeled analogue of linolenic acid, an omega-3 fatty acid. The compound is characterized by the presence of a carbon-13 isotope at the first carbon position. This labeling allows for detailed studies in metabolic research, environmental studies, and clinical diagnostics. Linolenic acid itself is known for its role in reducing inflammation and the risk of chronic diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Linolenic-1-13C Acid typically involves the incorporation of the carbon-13 isotope into the linolenic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification to achieve the desired isotopic enrichment. The production facilities are equipped with advanced technologies to monitor and control the synthesis process .
化学反应分析
Types of Reactions: Linolenic-1-13C Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the structure of the fatty acid.
Substitution: The carboxyl group can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions often involve controlled temperatures and the presence of catalysts.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are commonly used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate the substitution reactions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
科学研究应用
Linolenic-1-13C Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and the role of fatty acids in cellular processes.
Medicine: Used in clinical diagnostics and imaging to study the distribution and metabolism of fatty acids in the body.
Industry: Applied in the development of nutritional supplements and health care products
作用机制
Linolenic-1-13C Acid exerts its effects through various molecular targets and pathways:
Gene Expression Regulation: It influences the activity of transcription factors such as nuclear factor kappa B and peroxisome proliferator-activated receptors.
Anti-inflammatory Effects: The compound reduces the production of pro-inflammatory cytokines and mediators.
Metabolic Pathways: It is involved in the synthesis of bioactive lipids that play roles in cell signaling and homeostasis.
相似化合物的比较
Linolenic-1-13C Acid can be compared with other similar compounds such as:
Linoleic Acid: Another omega-3 fatty acid with similar anti-inflammatory properties but different metabolic pathways.
Oleic Acid: A monounsaturated fatty acid with distinct roles in cardiovascular health.
Stearic Acid: A saturated fatty acid with different physical and chemical properties.
Uniqueness: The unique aspect of this compound lies in its isotopic labeling, which allows for detailed studies in various scientific fields. This labeling provides insights into metabolic processes and the behavior of fatty acids in biological systems .
属性
IUPAC Name |
(9Z,12Z,15Z)-(113C)octadeca-9,12,15-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-JAYTYYOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCC[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
